molecular formula C13H10N2O B1230163 2-(1,3-Benzoxazol-2-yl)aniline CAS No. 29483-74-7

2-(1,3-Benzoxazol-2-yl)aniline

Cat. No. B1230163
Key on ui cas rn: 29483-74-7
M. Wt: 210.23 g/mol
InChI Key: OHNRWJYTYFYUTE-UHFFFAOYSA-N
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Patent
US08017769B2

Procedure details

An intimate mixture of 2-aminophenol (109.13 g) and isatoic anhydride (203.9 g) was heated at 140° C. for 2 to 4 h until the formation of carbon dioxide ceased. Then the mixture was placed under vacuum (at a constant pressure of 50 mmHg) and the heating was continued at 180° C. for 3 to 4 h until the formation of water ceased. The melt was poured into a porcellanic mortar and, after cooling, the cold material was pestled, then boiled in a solution of caustic soda (12 g) in water (3.5 L) for 2 to 3 h. After cooling, the precipitate was isolated by filtration, and washed with cold water until the pale blue fluorescence disappeared in the washings. The precipitate was dried at 80° C. to afford 2-(benzo[d]oxazol-2-yl)phenylamine (180 to 185 g). The product was used without further purification in the next stage of preparation.
Quantity
109.13 g
Type
reactant
Reaction Step One
Quantity
203.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
3.5 L
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9]12[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH:14]C(=O)O[C:10]2=O.C(=O)=O.[OH-].[Na+]>O>[O:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:10]1[C:9]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:14] |f:3.4|

Inputs

Step One
Name
Quantity
109.13 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
203.9 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.5 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The melt was poured into a porcellanic mortar
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with cold water until the pale blue fluorescence
CUSTOM
Type
CUSTOM
Details
The precipitate was dried at 80° C.

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C2=C(C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 182.5 (± 2.5) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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